molecular formula C28H32N2O4S B11452182 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11452182
M. Wt: 492.6 g/mol
InChI Key: AVVKJPMBRCYMFI-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phenylethyl substituent. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can be achieved through a combination of synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the core tetrahydroisoquinoline structure, while the Pomeranz–Fritsch–Bobbitt cyclization helps in constructing the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

The uniqueness of 6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific substituents and their combined effects on its chemical and biological properties.

Properties

Molecular Formula

C28H32N2O4S

Molecular Weight

492.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C28H32N2O4S/c1-31-22-9-11-23(12-10-22)34-19-25-24-18-27(33-3)26(32-2)17-21(24)14-16-30(25)28(35)29-15-13-20-7-5-4-6-8-20/h4-12,17-18,25H,13-16,19H2,1-3H3,(H,29,35)

InChI Key

AVVKJPMBRCYMFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCC4=CC=CC=C4)OC)OC

Origin of Product

United States

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